4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C15H7F6NO. It features a phenoxy group substituted with two trifluoromethyl groups and is connected to a benzonitrile moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications, particularly in medicinal chemistry and materials science.
This compound can be classified as an aromatic nitrile due to the presence of the benzonitrile structure. It falls under the category of trifluoromethyl-containing compounds, which are known for their significant influence on the physical and chemical properties of organic molecules. The trifluoromethyl groups enhance lipophilicity and stability, making these compounds particularly interesting for pharmaceutical applications .
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile typically involves a nucleophilic substitution reaction. The primary method includes:
In industrial settings, production may employ continuous flow reactors to optimize efficiency and yield. Techniques such as recrystallization or chromatography are commonly used for purification.
The molecular structure of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile can be described as follows:
This structure contributes to its unique properties, particularly its electron-withdrawing capabilities due to the trifluoromethyl groups .
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile can undergo several types of chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. This compound can modulate enzymatic activity by either inhibiting or activating specific pathways, depending on the biological context .
Key physical and chemical properties of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile include:
These properties make it suitable for various applications in organic synthesis and materials science .
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile has several applications in scientific research:
The trifluoromethyl group (–CF₃) has become indispensable in modern medicinal chemistry due to its unique physicochemical properties. This moiety significantly enhances a molecule's lipophilicity (log P increase of 0.8-1.2 per CF₃ group) while simultaneously creating strong dipole moments (2.3-2.5 D) that influence binding interactions. The steric bulk of –CF₃ (van der Waals volume ≈ 38.3 ų) approximates that of an isopropyl group, yet its electronic characteristics are profoundly different. This combination enables the trifluoromethyl group to act as a bioisostere for diverse functional groups (–CH₃, –Cl, –SCH₃) while conferring distinct advantages. Approximately 25-30% of FDA-approved small-molecule drugs now contain fluorine or fluorinated groups, with the trifluoromethyl moiety being particularly prevalent in CNS, anti-inflammatory, and antimicrobial agents. Notable examples include the antidepressant fluoxetine (Prozac), COX-2 inhibitor celecoxib (Celebrex), and antifungal agent fluazinam, all leveraging –CF₃ for enhanced target engagement [1] [5] [9].
Table 1: Representative FDA-Approved Pharmaceuticals Containing Trifluoromethyl Groups
Drug (Brand Name) | Therapeutic Category | Chemical Structure Features | Primary Role of –CF₃ |
---|---|---|---|
Fluoxetine (Prozac) | Antidepressant | 3-Trifluoromethylphenoxy moiety | Enhanced serotonin reuptake inhibition |
Celecoxib (Celebrex) | NSAID | 4-Trifluoromethylpyrazole | COX-2 selectivity enhancement |
Efavirenz (Sustiva) | Antiretroviral | Trifluoromethylated benzoxazinone | Increased binding to reverse transcriptase |
Aprepitant (Emend) | Antiemetic | Trifluoromethyltriazolone | Improved NK1 receptor antagonism |
The carbon-fluorine bond (C–F) is exceptionally strong (bond dissociation energy ≈ 485 kJ/mol) and resistant to enzymatic cleavage, making trifluoromethyl groups powerful modifiers of drug metabolism. When strategically positioned, bis(trifluoromethyl) groups create steric and electronic barriers that protect adjacent metabolic soft spots from oxidation by cytochrome P450 enzymes. The electron-withdrawing nature of –CF₃ groups reduces electron density at ortho positions, making hydroxylation and demethylation reactions thermodynamically unfavorable. This principle was demonstrated in a metabolic stability study where 4'-fluorocelecoxib exhibited 4-fold greater stability than its non-fluorinated parent compound due to impeded para-hydroxylation. Similarly, 9-fluororisperidone showed 16-fold enhanced stability compared to risperidone, primarily through blockage of CYP2D6-mediated oxidation [4] [9]. The compound 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile leverages this dual protection mechanism—the symmetrical bis(trifluoromethyl) arrangement shields both ortho positions relative to the ether linkage, while the benzonitrile moiety provides additional metabolic resistance.
The symmetrical bis(trifluoromethyl) substitution pattern in 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile provides distinct advantages over mono-substituted analogs:
Research on urea derivatives demonstrated that compounds with 3,5-bis(trifluoromethyl)phenyl groups exhibited 2-3 fold greater antibacterial potency (MIC = 4.88 µg/mL against B. mycoides) compared to mono-trifluoromethylated analogs. This enhancement is attributed to optimized hydrophobic interactions and increased van der Waals contacts within enzyme binding sites [7] [9].
The strategic positioning of trifluoromethyl groups significantly influences molecular recognition events. The high electronegativity of fluorine (3.98 on Pauling scale) creates localized regions of partial positive charge on adjacent carbon atoms, enabling halogen bonding interactions with protein carbonyl groups (C=O···F–C; binding energy ≈ 15-25 kJ/mol). In 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile, the symmetrical –CF₃ placement creates a distinctive electrostatic signature that promotes selective binding to hydrophobic pockets containing polar residues. Fluorinated chalcone studies revealed that bis(trifluoromethyl) derivatives exhibited 5-fold greater selectivity for Falcilysin (a malaria protease) compared to human proteases, attributed to complementary surface topology between the fluorinated aromatic system and the enzyme's hydrophobic subsites. Similarly, kinase inhibitors featuring 3,5-bis(trifluoromethyl)phenoxy groups show enhanced selectivity by exploiting unique ATP-binding pocket geometries not conserved across kinase families [7] [9] [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: